4-[5-(4-FLUOROPHENOXY)-1H-1,2,3,4-TETRAZOL-1-YL]BENZAMIDE
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Overview
Description
4-[5-(4-Fluorophenoxy)-1H-1,2,3,4-tetrazol-1-yl]benzamide is a synthetic organic compound with the molecular formula C14H10FN5O2 It is characterized by the presence of a fluorophenoxy group attached to a tetrazole ring, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Fluorophenoxy)-1H-1,2,3,4-tetrazol-1-yl]benzamide typically involves the following steps:
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Formation of the Fluorophenoxy Intermediate: : The initial step involves the preparation of the 4-fluorophenoxy intermediate. This can be achieved by reacting 4-fluorophenol with an appropriate halogenating agent, such as thionyl chloride, to form 4-fluorophenyl chloride. This intermediate is then reacted with sodium azide to introduce the azide group.
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Cyclization to Form Tetrazole: : The azide intermediate undergoes cyclization in the presence of a suitable catalyst, such as copper(I) iodide, to form the tetrazole ring. This step is typically carried out under reflux conditions in a polar solvent like dimethylformamide (DMF).
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Coupling with Benzamide: : The final step involves the coupling of the tetrazole intermediate with benzoyl chloride to form the desired this compound. This reaction is usually performed in the presence of a base, such as triethylamine, to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Fluorophenoxy)-1H-1,2,3,4-tetrazol-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorophenoxy group.
Scientific Research Applications
4-[5-(4-Fluorophenoxy)-1H-1,2,3,4-tetrazol-1-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-(4-Fluorophenoxy)-1H-1,2,3,4-tetrazol-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity to these targets, while the tetrazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)benzamide: This compound shares the fluorophenyl and benzamide moieties but lacks the tetrazole ring.
4-(4-Fluorophenoxy)benzamide: Similar to the target compound but without the tetrazole ring.
Uniqueness
4-[5-(4-Fluorophenoxy)-1H-1,2,3,4-tetrazol-1-yl]benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the fluorophenoxy group and the tetrazole ring enhances its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
4-[5-(4-fluorophenoxy)tetrazol-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN5O2/c15-10-3-7-12(8-4-10)22-14-17-18-19-20(14)11-5-1-9(2-6-11)13(16)21/h1-8H,(H2,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWRXDQJMRTHLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N2C(=NN=N2)OC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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